2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]-N-propan-2-ylbutanamide
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Overview
Description
(2S)-2-Amino-N-isopropyl-3-methyl-N-((1-methylpyrrolidin-3-yl)methyl)butanamide is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable precursor with a pyrrolidine derivative under controlled conditions . The reaction conditions often include the use of solvents like toluene or ethyl acetate and catalysts such as iodine or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving the use of robust catalysts and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-N-isopropyl-3-methyl-N-((1-methylpyrrolidin-3-yl)methyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like TBHP.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Oxidation: TBHP in toluene or ethyl acetate.
Reduction: LiAlH4 in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2S)-2-Amino-N-isopropyl-3-methyl-N-((1-methylpyrrolidin-3-yl)methyl)butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2S)-2-Amino-N-isopropyl-3-methyl-N-((1-methylpyrrolidin-3-yl)methyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with (2S)-2-Amino-N-isopropyl-3-methyl-N-((1-methylpyrrolidin-3-yl)methyl)butanamide.
Pyridine derivatives: Compounds containing pyridine rings, such as 2-(pyridin-2-yl)pyrimidine derivatives, also exhibit similar biological activities.
Uniqueness
The uniqueness of (2S)-2-Amino-N-isopropyl-3-methyl-N-((1-methylpyrrolidin-3-yl)methyl)butanamide lies in its specific substitution pattern and the presence of both amino and isopropyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H29N3O |
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Molecular Weight |
255.40 g/mol |
IUPAC Name |
2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17(11(3)4)9-12-6-7-16(5)8-12/h10-13H,6-9,15H2,1-5H3 |
InChI Key |
PQAYVJPHLNGMAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1CCN(C1)C)C(C)C)N |
Origin of Product |
United States |
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